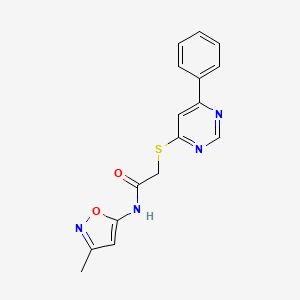
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Oxidation and Derivative Formation
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, a compound with potential anticonvulsant properties, undergoes chemical oxidation, leading to various derivatives. The oxidation primarily occurs at the arylmethyl group without breaking the isoxazole ring, producing intermediates like phthalimide and lactame derivatives. This process is critical for understanding the compound's chemical properties and potential pharmacological applications (Adolphe-Pierre et al., 1998).
Anticancer Potential
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. These compounds demonstrate potential as anticancer agents, showing selectivity and apoptosis induction in cancer cell lines, which highlights the significance of this class of compounds in cancer research (Evren et al., 2019).
Metabolic Stability Improvements
In efforts to improve metabolic stability, variants of compounds related to this compound have been studied. These studies aim to reduce metabolic deacetylation, which is a common issue with such compounds, to enhance their therapeutic potential and stability (Stec et al., 2011).
Antimicrobial Activity
Derivatives of this compound exhibit significant antimicrobial activity. This highlights the compound's potential in the development of new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-15(22-20-11)19-14(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLTZMMWKTBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)
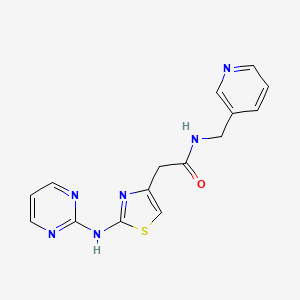
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

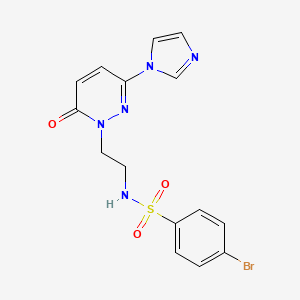

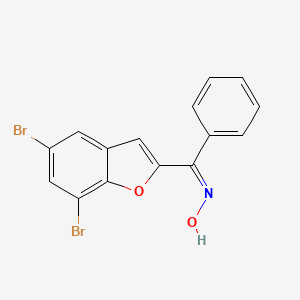
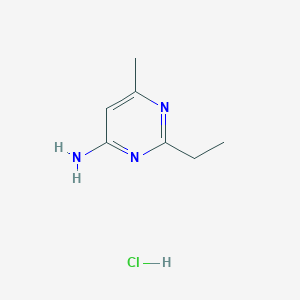
![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)
![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)
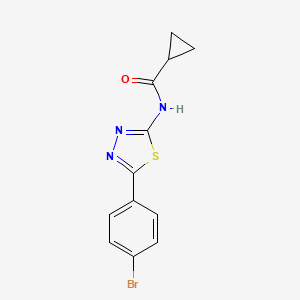
![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)
